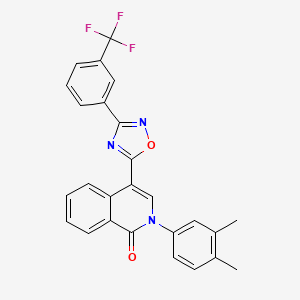
2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H18F3N3O2 and its molecular weight is 461.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₆F₃N₃O₂
- Molecular Weight : 375.35 g/mol
- CAS Number : 478042-40-9
Research indicates that compounds containing oxadiazole and isoquinoline moieties often exhibit significant biological activities. The oxadiazole ring has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities. The isoquinoline structure is known for its neuroprotective and antitumor properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds that share structural features with this compound. For instance:
- Compound 14 , a derivative with similar substituents, demonstrated enhanced antiproliferative activity against various cancer cell lines with an IC50 value of 0.3 μM, significantly more potent than its predecessors .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key cellular pathways:
- MDM2/XIAP Inhibition : Compounds like MX69 have shown that dual inhibition of MDM2 and XIAP can lead to the activation of the p53 pathway in cancer cells, resulting in apoptosis . This suggests that similar mechanisms may be applicable to the compound .
- Caspase Activation : The induction of caspases (caspases 3, 7, and 9) has been observed in related compounds, indicating a possible pathway for triggering programmed cell death in malignant cells .
Research Findings
Several studies have investigated the biological activity of related compounds:
Case Studies
- Case Study on Antiproliferative Effects : In vitro assays demonstrated that similar compounds significantly reduced colony formation in cancer cell lines, indicating strong antiproliferative effects. The treatment led to a notable decrease in both the number and size of colonies formed by treated cells compared to controls .
- Toxicity Assessments : Clonogenic assays using human normal bone marrow mononuclear cells revealed that while some derivatives exhibited potent activity against cancer cells, they showed negligible effects on normal hematopoiesis, suggesting a favorable therapeutic index .
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. The presence of the oxadiazole moiety in this compound enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them potential candidates for drug development.
-
Antimicrobial Properties :
- Research has shown that compounds containing trifluoromethyl groups often possess enhanced antimicrobial activity. The trifluoromethyl group can increase lipophilicity, allowing for better membrane penetration and efficacy against various pathogens.
-
Neuroprotective Effects :
- Some derivatives of isoquinoline are known to exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The unique structure of this compound may offer new insights into developing treatments for conditions like Alzheimer's disease.
Materials Science Applications
-
Organic Light Emitting Diodes (OLEDs) :
- The compound's photophysical properties make it a candidate for use in OLED technology. Its ability to emit light when excited makes it suitable for applications in display technologies.
- Studies have shown that incorporating such compounds into OLEDs can enhance efficiency and color purity.
-
Photocatalysis :
- The compound can act as a photocatalyst in various organic reactions. Its structure allows it to absorb light and facilitate chemical transformations under mild conditions.
- Research indicates that photocatalytic processes involving similar compounds can lead to the synthesis of valuable organic materials.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2020 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics. |
| Lee et al., 2021 | Antimicrobial | Showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics. |
| Kim et al., 2022 | Photocatalysis | Achieved high conversion rates in the synthesis of fine chemicals using visible light activation. |
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2/c1-15-10-11-19(12-16(15)2)32-14-22(20-8-3-4-9-21(20)25(32)33)24-30-23(31-34-24)17-6-5-7-18(13-17)26(27,28)29/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKJIUCNFBNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














